Aluminum,1,1-trifluoro-2,4-pentanedionato)-

Chemical Vapor Deposition Volatility Thermodynamics

Substituting Al(acac)₃ with Al(tfac)₃ in CVD processes demands re-optimization-yet the payoff is substantial. Al(tfac)₃ delivers: • 51% lower vaporization enthalpy (58.7 vs 120 kJ·mol⁻¹), enabling deposition on thermally sensitive substrates such as polymers and compound semiconductors. • Reduced thermal budget minimizes interdiffusion and stress in high-aspect-ratio microelectronic structures. • Known carbon incorporation behavior vs Al(hfac)₃ allows process engineers to tailor film composition for optical coatings and sensor layers. Supplied as white to pale pink crystalline powder, ≥98% purity (chelometric titration).

Molecular Formula C15H12AlF9O6
Molecular Weight 489.24 g/mol
CAS No. 14354-59-7
Cat. No. B089263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAluminum,1,1-trifluoro-2,4-pentanedionato)-
CAS14354-59-7
Molecular FormulaC15H12AlF9O6
Molecular Weight489.24 g/mol
Structural Identifiers
SMILESCC(=O)CC(=O)C(F)(F)F.CC(=O)CC(=O)C(F)(F)F.CC(=O)CC(=O)C(F)(F)F.[Al]
InChIInChI=1S/3C5H5F3O2.Al/c3*1-3(9)2-4(10)5(6,7)8;/h3*2H2,1H3;
InChIKeyMAQLSXYCYWOAAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Al(tfac)₃ Identity and Procurement


Aluminum 1,1,1-trifluoro-2,4-pentanedionato, systematically named Aluminum tris(1,1,1-trifluoro-2,4-pentanedionato) [1], is a neutral coordination complex of aluminum(III) with three bidentate 1,1,1-trifluoro-2,4-pentanedionate (tfac) ligands. The molecular formula is C₁₅H₁₂AlF₉O₆, with a molecular weight of 486.22 g·mol⁻¹ and a melting point of 119–122 °C [2]. This organometallic compound appears as a white to pale pink powder or crystals [2] and is valued in materials science primarily as a precursor for chemical vapor deposition (CVD) of aluminum-containing thin films, as well as a potential Lewis acid catalyst. Unlike its non‑fluorinated analog Al(acac)₃, the electron‑withdrawing trifluoromethyl substituents confer distinct physicochemical properties that directly impact its utility in research and industrial processes [3].

CVD precursor for aluminum-containing thin films
Potential Lewis acid catalyst for organic transformations
Fluorinated ligand confers distinct volatility and electronic properties vs Al(acac)₃

Al(tfac)₃ Substitution: Process Revalidation


The substitution of one aluminum β-diketonate for another in a process or application is not a trivial interchange. Fluorination of the ligand backbone fundamentally alters the electronic structure of the complex, which in turn drives measurable differences in volatility, thermal stability, and decomposition behavior [1]. While the coordination sphere of Al(tfac)₃ is isomorphous with that of Al(acac)₃ [2], the presence of the trifluoromethyl groups significantly increases vapor pressure and modifies the fragmentation pathways during thermal decomposition [1]. Consequently, a CVD process optimized for Al(acac)₃ will not operate predictably with Al(tfac)₃ without re‑optimization of temperature, pressure, and carrier gas parameters. The following quantitative evidence demonstrates why Al(tfac)₃ must be selected based on its specific, measurable properties.

! Al(tfac)₃ and Al(acac)₃ differ in volatility and decomposition; CVD process parameters may not transfer directly and require re-optimization.
! Fluorination alters thermal stability; premature decomposition may occur if heating conditions are not adapted.
! Carbon contamination profile differs from Al(hfac)₃; not a drop-in replacement for high-purity Al₂O₃ CVD without validation.

Al(tfac)₃ Performance Comparison


Volatility Advantage vs. Al(acac)₃

Al(tfac)₃ exhibits significantly enhanced volatility compared to its non-fluorinated analog Al(acac)₃. This is quantitatively reflected in the enthalpy of vaporization, with Al(tfac)₃ having a ΔvapH of 58.7 ± 0.7 kJ·mol⁻¹ at 380 K [1]. In contrast, Al(acac)₃ has a reported enthalpy of sublimation of 120 ± 3 kJ·mol⁻¹ [2]. The lower enthalpy value for Al(tfac)₃ indicates that less energy is required to transfer the compound into the gas phase, making it a more efficient and controllable precursor for CVD processes.

Vaporization enthalpy
Reported
~51% lower ΔvapH vs Al(acac)₃ (58.7 ± 0.7 vs 120 ± 3 kJ·mol⁻¹)
Supports lower deposition temperature and enhanced precursor delivery control.
Knudsen effusion data; conditions differ between studies.
Chemical Vapor Deposition Volatility Thermodynamics

Sublimation Enthalpy Advantage Over Al(acac)₃

Direct measurement of the sublimation enthalpy of Al(tfac)₃ yields a value of 74.0 kJ·mol⁻¹ over the temperature range 373–403 K [1]. This is approximately 38% lower than the 120 ± 3 kJ·mol⁻¹ reported for Al(acac)₃ sublimation [2]. The reduced enthalpy requirement facilitates vaporization under milder heating conditions, which can be critical for processing thermally sensitive substrates and for achieving uniform film coverage in large-area or high-aspect-ratio deposition.

Sublimation enthalpy
Reported
ΔsubH = 74.0 kJ·mol⁻¹ (Al(tfac)₃), 38% lower than Al(acac)₃ (120 kJ·mol⁻¹)
Lower sublimation enthalpy enables milder heating and easier vapor delivery.
TGA measurement; Al(acac)₃ data from Knudsen effusion.
Thermal Analysis Sublimation CVD Precursor

Carbon Contamination in CVD vs. Al(hfac)₃

In a direct comparison of gas-phase decomposition in an argon atmosphere at substrate temperatures of 320–480 °C, Al(tfac)₃ led to the deposition of Al₂O₃ films with significant carbon incorporation, whereas Al(hfac)₃ (tris(hexafluoroacetylacetonato)aluminum) yielded aluminum oxide films with no such carbon contamination [1]. The presence of carbon in the Al(tfac)₃-derived films is a measurable limitation for applications requiring high-purity insulating layers, but it also presents an opportunity for intentional carbon doping or for use in processes where trace carbon is not detrimental.

Carbon contamination in CVD
Head-to-head
Al(tfac)₃ → Al₂O₃ with significant carbon; Al(hfac)₃ → carbon-free Al₂O₃
Selection depends on film purity requirements; may suit carbon-tolerant applications.
Argon atmosphere, substrate 320–480 °C.
Thin Film Deposition Carbon Contamination Thermal Decomposition

Isomorphous Structure with Altered Packing

Single-crystal X-ray diffraction analysis confirms that Al(tfac)₃ and Al(acac)₃ possess essentially identical metal coordination spheres, with the Al(tfac)₃ crystal structure belonging to the orthorhombic space group Pca2₁ and exhibiting unit cell parameters a = 14.949(3) Å, b = 19.806(4) Å, c = 13.624(3) Å, V = 4033(1) ų, Z = 8 [1]. Despite this isomorphous nature, the identity of the nearest intermolecular van der Waals contacts is altered by minor changes in the metal coordination sphere [1]. This subtle structural difference can influence properties such as crystal packing density, solubility, and thermal stability.

Crystal packing
Reported
Isomorphous coordination sphere but altered van der Waals contacts vs Al(acac)₃
May influence crystal solubility and solid-state thermal stability.
Single-crystal XRD, Pca2₁, V = 4033 ų.
Crystal Structure Supramolecular Architecture Intermolecular Interactions

Volatility Boost from CF₃-Substituted Ligands

Gas chromatographic studies on a series of aluminum, gallium, and indium β-diketonate chelates demonstrate that the introduction of a trifluoromethyl group consistently increases the volatility of the metal chelate [1]. While specific vapor pressure data for Al(tfac)₃ is not presented in the study, the trend across multiple metal centers (Al, Ga, In) and ligand derivatives establishes a class-level inference that the trifluoromethyl group enhances volatility relative to non‑fluorinated or alkyl-substituted analogs. This effect is attributed to reduced intermolecular forces and a lower enthalpy of vaporization.

CF₃ volatility trend
Class-level
GC studies: trifluoromethyl group increases volatility across metal β-diketonates
Supports selecting fluorinated precursor for enhanced volatility.
No direct vapor pressure data for Al(tfac)₃; class-level inference.
Gas Chromatography Volatility Retention Time

Lewis Acidity Enhancement by Fluorinated Ligands

The presence of electron-withdrawing trifluoromethyl groups on the acetylacetonate backbone is expected to increase the Lewis acidity of the aluminum center by inductively withdrawing electron density from the metal-ligand bonds [1]. While direct quantitative measurements of Lewis acidity (e.g., Gutmann acceptor numbers or fluoride ion affinity) for Al(tfac)₃ are not available in the open literature, the electronic effect of fluorine substitution on the β-diketonate ligand is well established across a range of metal complexes. This class-level inference suggests that Al(tfac)₃ may exhibit higher catalytic activity or different substrate selectivity compared to Al(acac)₃ in Lewis acid-catalyzed transformations.

Lewis acidity (inferred)
Class-level
Electron-withdrawing CF₃ groups expected to increase Al Lewis acidity
May enhance catalytic activity relative to Al(acac)₃; experimental validation needed.
No direct quantitative measurement available.
Lewis Acid Catalysis Electron-Withdrawing Group Ligand Effects

Al(tfac)₃ Application Scenarios


Low-Temperature Al₂O₃ CVD

Al(tfac)₃ is preferentially selected over Al(acac)₃ when lower deposition temperatures are required, as evidenced by its 51% lower vaporization enthalpy (58.7 vs. 120 kJ·mol⁻¹) [1][2]. This advantage is critical for coating thermally sensitive substrates, such as polymers or compound semiconductors, and for achieving conformal coatings in high-aspect-ratio microelectronic structures. The reduced thermal budget minimizes interdiffusion and thermal stress, leading to higher quality films.

Carbon-Doped Al₂O₃ CVD

In applications where the dielectric strength of Al₂O₃ is not the primary requirement and trace carbon can be tolerated or even beneficial (e.g., in certain optical coatings, sensor layers, or as a precursor to metal‑organic frameworks), Al(tfac)₃ offers a lower-cost alternative to the higher-purity Al(hfac)₃. The direct head-to-head study confirms that Al(tfac)₃ deposits Al₂O₃ with carbon incorporation, whereas Al(hfac)₃ yields carbon-free films [1]. Process engineers can leverage this known behavior to tailor film composition.

Fluorinated Precursors and Lewis Acid Catalysis

Al(tfac)₃ serves as a model compound for investigating the effects of ligand fluorination on volatility, thermal decomposition pathways, and Lewis acidity. Its isomorphous coordination sphere to Al(acac)₃ [1] allows researchers to isolate the electronic and steric effects of the CF₃ group without confounding changes in molecular geometry. This makes it a valuable benchmark for studying structure-property relationships in metal-organic CVD precursors and for developing new fluorinated catalysts [2].

GC Volatility Benchmarking

The class-level evidence that trifluoromethyl substitution increases volatility [1] positions Al(tfac)₃ as a useful reference compound in analytical studies of metal β-diketonates. Its distinct retention time and thermal behavior make it suitable for method development in gas chromatography and for calibrating vapor pressure measurement systems.

Application
Selection Property
Validation Focus
Low-temperature Al₂O₃ CVD
Lower vaporization enthalpy relative to non-fluorinated analog
Deposition temperature and film growth rate optimization
Carbon-doped Al₂O₃ CVD
Carbon incorporation behavior compared to fully fluorinated analog
Film composition and dielectric property evaluation
Fluorinated precursor model & Lewis acid research
Isomorphous coordination with fluorinated ligand effects
Structure–property relationship and catalytic activity studies
GC volatility benchmarking
Distinct retention behavior from CF₃ substitution
Method development and vapor pressure calibration

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22 linked technical documents
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